molecular formula C9H6BrClO B11754007 p-Bromo-beta-chlorocinnamaldehyde CAS No. 14063-78-6

p-Bromo-beta-chlorocinnamaldehyde

Cat. No.: B11754007
CAS No.: 14063-78-6
M. Wt: 245.50 g/mol
InChI Key: BMEIVZSKOZFHRN-UITAMQMPSA-N
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Description

2-Propenal, 3-(4-bromophenyl)-3-chloro-, (2Z)- is an organic compound with the molecular formula C9H6BrClO. This compound is characterized by the presence of a bromine atom, a chlorine atom, and an aldehyde group attached to a propenal backbone. It is a derivative of cinnamaldehyde and is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-(4-bromophenyl)-3-chloro-, (2Z)- typically involves the following steps:

    Bromination: The starting material, cinnamaldehyde, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

    Chlorination: The brominated cinnamaldehyde is then subjected to chlorination to introduce the chlorine atom at the propenal position.

    Isomerization: The final step involves isomerization to obtain the (2Z)-configuration of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination reactions under controlled conditions. The reactions are typically carried out in the presence of catalysts and solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-(4-bromophenyl)-3-chloro-, (2Z)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenal, 3-(4-bromophenyl)-3-chloro-, (2Z)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propenal, 3-(4-bromophenyl)-3-chloro-, (2Z)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromocinnamaldehyde: Similar structure but lacks the chlorine atom.

    3-Chlorocinnamaldehyde: Similar structure but lacks the bromine atom.

    4-Bromo-3-chlorobenzaldehyde: Similar functional groups but different backbone.

Uniqueness

2-Propenal, 3-(4-bromophenyl)-3-chloro-, (2Z)- is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and biological properties. This combination of halogens makes it a versatile intermediate for various synthetic applications.

Properties

CAS No.

14063-78-6

Molecular Formula

C9H6BrClO

Molecular Weight

245.50 g/mol

IUPAC Name

(Z)-3-(4-bromophenyl)-3-chloroprop-2-enal

InChI

InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5-

InChI Key

BMEIVZSKOZFHRN-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C=O)/Cl)Br

Canonical SMILES

C1=CC(=CC=C1C(=CC=O)Cl)Br

Origin of Product

United States

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